Datnn Datnn
Brand Name: Vulcanchem
CAS No.: 109485-63-4
VCID: VC20792105
InChI: InChI=1S/C33H41NO9.ClH/c1-3-4-5-6-7-8-13-23(35)33(41)15-20-25(22(16-33)43-24-14-21(34)28(36)17(2)42-24)32(40)27-26(31(20)39)29(37)18-11-9-10-12-19(18)30(27)38;/h9-12,17,21-22,24,28,36,39-41H,3-8,13-16,34H2,1-2H3;1H
SMILES: CCCCCCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl
Molecular Formula: C33H42ClNO9
Molecular Weight: 632.1 g/mol

Datnn

CAS No.: 109485-63-4

Cat. No.: VC20792105

Molecular Formula: C33H42ClNO9

Molecular Weight: 632.1 g/mol

* For research use only. Not for human or veterinary use.

Datnn - 109485-63-4

Specification

CAS No. 109485-63-4
Molecular Formula C33H42ClNO9
Molecular Weight 632.1 g/mol
IUPAC Name 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-nonanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Standard InChI InChI=1S/C33H41NO9.ClH/c1-3-4-5-6-7-8-13-23(35)33(41)15-20-25(22(16-33)43-24-14-21(34)28(36)17(2)42-24)32(40)27-26(31(20)39)29(37)18-11-9-10-12-19(18)30(27)38;/h9-12,17,21-22,24,28,36,39-41H,3-8,13-16,34H2,1-2H3;1H
Standard InChI Key HHEARFGBTJAFSA-UHFFFAOYSA-N
SMILES CCCCCCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl
Canonical SMILES CCCCCCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator